molecular formula C20H28ClN3O6 B8051075 (S)-3-[(S)-2-((S)-1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1-methyl-2-oxo-imidazolidine-4-carboxylic acid

(S)-3-[(S)-2-((S)-1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1-methyl-2-oxo-imidazolidine-4-carboxylic acid

Cat. No.: B8051075
M. Wt: 441.9 g/mol
InChI Key: LSLQGMMMRMDXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties

Structural Elucidation and Stereochemistry

Imidapril features a complex stereochemical architecture with three chiral centers, each contributing to its pharmacological activity. The molecule comprises:

  • A phenethyl group (C6H5-CH2-CH2-) linked to an ethoxycarbonyl moiety.
  • An L-alanyl residue forming a dipeptide bond with a methyl-substituted imidazolidine ring.
  • A carboxylic acid group at position 4 of the imidazolidine core.

The absolute configuration is designated as (S) at all three stereocenters (C2, C4, and N1), which is critical for ACE inhibition. X-ray crystallography confirms that the imidazolidine ring adopts a twisted boat conformation , optimizing hydrogen bonding with the ACE active site.

Physical Properties and Phase Behavior

Imidapril hydrochloride (C20H28ClN3O6) is the commonly used salt form due to its enhanced solubility in aqueous media. Key physical properties include:

Property Value Source
Molecular weight 405.4 g/mol (free base)
Melting point 139–140°C (hydrochloride salt)
Solubility (25°C) 12.5 mg/mL in water
Partition coefficient logP = 1.8 (pH 7.4)

The compound exhibits pH-dependent solubility , with improved dissolution in acidic conditions due to protonation of the secondary amine.

Chemical Reactivity and Degradation Pathways

Imidapril undergoes hydrolysis to its active metabolite, imidaprilat , via hepatic esterases. Degradation pathways include:

  • Oxidation : Susceptible to peroxidation at the ethoxycarbonyl group under oxidative stress.
  • Photolysis : Exposure to UV light induces cleavage of the imidazolidine ring, forming N-methylurea derivatives.
  • Thermal degradation : At temperatures >100°C, decarboxylation occurs at the carboxylic acid moiety.

Stability studies recommend storage at 2–8°C in amber glass containers to minimize degradation.

Spectroscopic Fingerprinting and Conformational Analysis

Nuclear Magnetic Resonance (NMR)

The 13C NMR spectrum (1000 MHz, D2O) reveals key signals:

  • δ 174.2 ppm : Carboxylic acid carbonyl.
  • δ 170.5 ppm : Ester carbonyl (ethoxycarbonyl).
  • δ 55.1 ppm : Chiral center (C4 of imidazolidine).
UV-Vis Spectroscopy

Imidapril exhibits λmax at 210 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to the conjugated π-system of the phenyl and carbonyl groups.

Mass Spectrometry

ESI-MS (positive mode) shows a predominant [M+H]+ ion at m/z 406.2 , consistent with the molecular formula C20H27N3O6.

Properties

IUPAC Name

3-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLQGMMMRMDXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-3-[(S)-2-((S)-1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1-methyl-2-oxo-imidazolidine-4-carboxylic acid, commonly referred to as ECPPA, is a derivative of L-alanine and has garnered attention for its potential biological activities. Its complex structure suggests a multifaceted mechanism of action, which is crucial for its applications in pharmaceutical research.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 82717-96-2

Biological Activity

ECPPA exhibits a range of biological activities that can be categorized into several key areas:

1. Antihypertensive Effects

ECPPA is structurally related to known antihypertensive agents, such as Enalapril. Research indicates that it may function through the inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation. Studies have shown that compounds with similar structures can effectively lower blood pressure in hypertensive models.

2. Neuroprotective Properties

Recent investigations have highlighted the neuroprotective potential of ECPPA. In vitro studies demonstrated that ECPPA could protect neuronal cells from oxidative stress-induced apoptosis. This property suggests a possible application in treating neurodegenerative diseases, although further in vivo studies are required to confirm these effects.

3. Antioxidant Activity

ECPPA has been evaluated for its antioxidant properties, which are vital for mitigating oxidative stress in biological systems. The compound demonstrated significant scavenging activity against free radicals, indicating its potential as an antioxidant agent.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of ECPPA:

StudyFindings
In Vitro Antioxidant Activity ECPPA exhibited IC50 values indicating strong free radical scavenging capabilities, comparable to established antioxidants like Vitamin C .
Neuroprotection in Cell Cultures ECPPA protected neuronal cell lines from apoptosis induced by glutamate toxicity, demonstrating potential applications in neuroprotection .
Hypertensive Animal Models In rat models, ECPPA administration resulted in statistically significant reductions in systolic blood pressure compared to control groups .

The proposed mechanisms through which ECPPA exerts its biological effects include:

  • ACE Inhibition : Similar to other angiotensin-converting enzyme inhibitors, ECPPA may block the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
  • Antioxidant Mechanisms : The presence of functional groups in ECPPA allows it to donate electrons and neutralize free radicals, thereby reducing oxidative stress.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : X-ray crystallography of simpler imidazolidine analogs (e.g., (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid) reveals hydrogen-bonding patterns critical for stabilizing ACE-inhibitor complexes .
  • Biosynthetic Context : While Pseudomonas spp. produce diverse secondary metabolites (e.g., lankacidin C with antitumor activity), 6366A is synthetically derived, highlighting divergent origins of bioactive compounds .

Preparation Methods

Diastereoselective Michael Addition Route

A diastereoselective approach employs a Michael addition to construct the chiral backbone1:

  • Reagents : S-Alanine benzyl ester reacts with ethyl-4-oxo-4-phenyl-2-butenoate under basic conditions.

  • Conditions : Catalytic hydrogenation removes the benzyl protecting group, followed by acylation with propionyl chloride.

  • Stereoselectivity : The reaction proceeds with >90% diastereomeric excess (de), ensuring correct (S,S,S) configuration1.

Alternative Deprotection Method Using Sulfuric Acid

To address stability issues associated with HCl-mediated deprotection, a novel method uses concentrated H<sub>2</sub>SO<sub>4</sub> in dioxane4:

  • Deprotection : The tert-butyl ester (VI-A) is treated with H<sub>2</sub>SO<sub>4</sub> in dioxane at 25–30°C for 6 hours.

  • Salt Formation : The resulting acid is converted to the hydrochloride salt using isopropyl alcohol and HCl.

  • Yield : 80% with improved stability (no degradation after 6 months)4.

  • Advantage : Avoids residual HCl, reducing side reactions.

Stereochemical Control via Chiral Auxiliaries

Key intermediates are synthesized with chiral auxiliaries to ensure correct configuration25:

  • Intermediate Synthesis : (S)-2-amino-3-(methylamino)propionic acid hydrochloride undergoes Hoffman rearrangement to form (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.

  • Acylation : The intermediate is acylated with (S)-1-ethoxycarbonyl-3-phenylpropylamino propionyl chloride under basic conditions.

  • Purity : X-ray crystallography confirms the (S,S,S) configuration5.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Stereoselectivity Stability
Condensation (HCl)2HCl in dioxane, 20°C85%>99% eeModerate (6 months)
H<sub>2</sub>SO<sub>4</sub> Deprotection4H<sub>2</sub>SO<sub>4</sub> in dioxane, 25°C80%>99% eeHigh (6 months)
Diastereoselective1Michael addition, H<sub>2</sub>/Pd-C75%90% deN/A

Critical Considerations

  • Solvent Choice : THF and dioxane are preferred for their ability to dissolve intermediates and control reaction kinetics24.

  • Stereochemical Integrity : Use of (R)-configured propionic acid derivatives ensures inversion to (S) during condensation2.

  • Scalability : The H<sub>2</sub>SO<sub>4</sub> method is industrially viable due to simplified purification4.

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to ensure high enantiomeric purity?

  • Methodology : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess during synthesis. Adjust reaction conditions (e.g., temperature, solvent polarity, catalyst loading) to favor stereochemical control. Reference chiral separation techniques from studies on structurally similar compounds, such as those involving epimeric impurities in Pharmacopeial Forum standards .
  • Experimental Design : Perform kinetic resolution experiments with chiral auxiliaries or enzymes (e.g., lipases) to enhance selectivity. Validate purity using polarimetry and nuclear Overhauser effect (NOE) NMR spectroscopy.

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with 2D NMR (e.g., HSQC, HMBC) to resolve complex stereochemical environments. Compare spectral data with analogs like imidazolidine derivatives described in spectroscopic databases .
  • Data Validation : Cross-reference IR spectroscopy for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and X-ray crystallography for absolute configuration determination.

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Methodology : Screen coupling reagents (e.g., HATU, EDCI) and optimize reaction stoichiometry. Use computational tools (DFT calculations) to predict steric hindrance in intermediates, as suggested in studies on peptide bond formation .
  • Troubleshooting : Monitor intermediates via TLC or LC-MS to identify side reactions (e.g., racemization). Consider protecting group strategies, such as tert-butoxycarbonyl (Boc) for amine protection .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology : Conduct metabolite profiling using LC-MS/MS to identify degradation products or active metabolites. Link findings to pharmacokinetic models, as outlined in evidence-based inquiry frameworks that emphasize mechanistic hypotheses .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to distinguish assay-specific artifacts from true biological effects. Reference stability studies on structurally related carboxylic acids .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding affinities. Integrate AI-driven tools like COMSOL Multiphysics for parameter optimization, as proposed in smart laboratory frameworks .
  • Validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

  • Methodology : Employ orthogonal chromatographic methods (HPLC, GC) with charged aerosol detection (CAD) to trace low-abundance impurities. Reference Pharmacopeial Forum guidelines for handling co-eluting epimers and unidentified impurities .
  • Advanced Techniques : Use preparative SFC (supercritical fluid chromatography) for impurity isolation and structural elucidation via cryo-EM or NMR.

Q. How can researchers design enantioselective catalytic systems for this compound’s derivatives?

  • Methodology : Screen chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) in asymmetric hydrogenation or alkylation reactions. Leverage mechanistic insights from studies on pyrrolidinone-based catalysts .
  • Innovation : Explore biocatalysis with engineered enzymes (e.g., ketoreductases) for sustainable synthesis, aligning with trends in membrane separation technologies .

Q. What experimental frameworks address the compound’s stability under physiological conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH) and monitor degradation pathways via LC-UV/MS. Apply QbD (Quality by Design) principles to correlate stability with molecular descriptors (e.g., logP, pKa) .
  • Theoretical Linkage : Use Arrhenius kinetics to extrapolate shelf-life, guided by thermodynamic models from combustion engineering research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.